1-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-3-ethyl-urea is a synthetic compound with significant potential in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 352.35 g/mol. The compound is characterized by its unique structure, which includes a urea functional group and a pyridine moiety, making it a subject of interest for various research applications, particularly in drug development .
1-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-3-ethyl-urea falls under the category of organic compounds, specifically as an aromatic urea derivative. Its classification is relevant in the context of medicinal chemistry due to its potential pharmacological activities.
The synthesis of 1-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-3-ethyl-urea typically involves the formation of the urea bond through the reaction of an amine with a carbonyl compound. While specific detailed protocols for this compound are not widely published, general methods for synthesizing similar urea derivatives can be adapted.
Common approaches include:
The molecular structure of 1-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-3-ethyl-urea can be represented using various chemical notations:
InChI=1S/C17H19F3N4O/c1-4-21-16(25)23-13-7-5-11(6-8-13)14-9-12(17(18,19)20)10-22-15(14)24(2)3/h5-10H,4H2,1-3H3,(H2,21,23,25)
CCNC(=O)NC1=CC=C(C=C1)C2=C(N=CC(=C2)C(F)(F)F)N(C)C
The compound's structural data indicates significant functional groups that contribute to its chemical reactivity and potential biological activity.
The primary reactions involving 1-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-3-ethyl-urea include:
These reactions are fundamental in understanding the stability and reactivity profile of the compound in biological systems and synthetic applications.
Relevant data regarding these properties can be obtained from suppliers or chemical databases that catalog experimental results .
1-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-3-ethyl-uera has potential applications in:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0